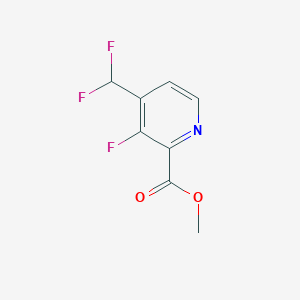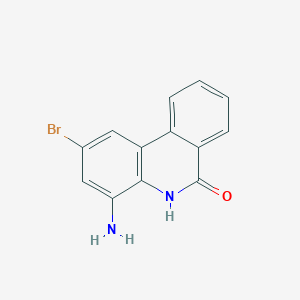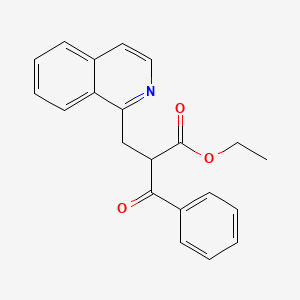
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate typically involves the reaction of isoquinoline with ethyl 3-oxo-3-phenylpropanoate under specific conditions. One common method involves the use of a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts in water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Secondary alcohols.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The isoquinoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or malaria parasite replication .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
1-Phenylisoquinoline: Another derivative with potential pharmacological applications.
Ethyl 3-oxo-3-phenylpropanoate: A precursor in the synthesis of the target compound.
Propiedades
Número CAS |
87365-05-7 |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)18(20(23)16-9-4-3-5-10-16)14-19-17-11-7-6-8-15(17)12-13-22-19/h3-13,18H,2,14H2,1H3 |
Clave InChI |
UUCHXAJWPLAXBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=NC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
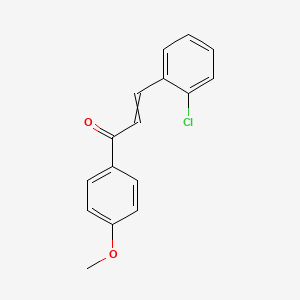
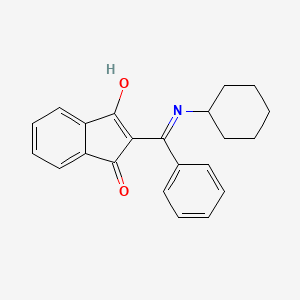

![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
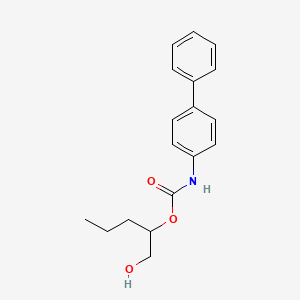
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
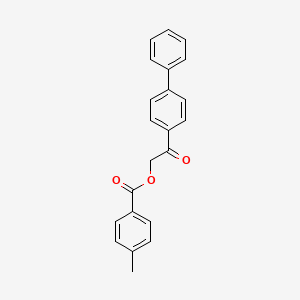
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
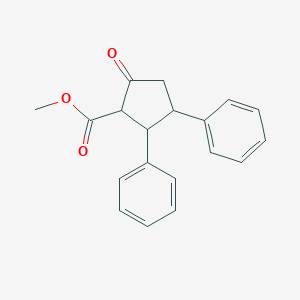
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
